beta-D-sorbopyranose

Stereochemistry Structural biology Carbohydrate chemistry

beta-D-Sorbopyranose (CAS 41847-55-6) is a specific stereoisomeric form of the ketohexose sorbose, existing exclusively in the six-membered pyranose ring with a beta-configuration at the anomeric carbon (C2). It has a molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-55-6
Cat. No. B12665586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-sorbopyranose
CAS41847-55-6
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1
InChIKeyLKDRXBCSQODPBY-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-sorbopyranose (CAS 41847-55-6): Core Identity and Procurement Baseline


beta-D-Sorbopyranose (CAS 41847-55-6) is a specific stereoisomeric form of the ketohexose sorbose, existing exclusively in the six-membered pyranose ring with a beta-configuration at the anomeric carbon (C2) [1]. It has a molecular formula C6H12O6 and a molecular weight of 180.16 g/mol [1]. As a D-sorbopyranose with a defined beta anomeric orientation, it is a structurally precise monosaccharide building block [2].

beta-D-sorbopyranose: Why Generic 'Sorbose' Substitution is Scientifically Inadmissible


Substituting 'sorbose' as a generic material for beta-D-sorbopyranose is scientifically invalid due to fundamental differences in anomeric configuration and ring form that dictate distinct chemical reactivity, physical properties, and biological recognition [1]. Sorbose exists in aqueous solution as a complex equilibrium mixture of multiple tautomers including α-pyranose, β-pyranose, α-furanose, β-furanose, and acyclic keto forms, with the α-pyranose form being heavily predominant in many conditions [2]. The specific β-D-pyranose configuration defines a unique three-dimensional arrangement of hydroxyl groups that governs its hydrogen bonding patterns, solubility characteristics, and interactions with chiral environments and enzyme active sites .

beta-D-sorbopyranose: Quantified Differentiation Evidence Against Closest Analogs


Anomeric Configuration as a Primary Determinant of Structural Identity

beta-D-sorbopyranose possesses a beta-configuration at the anomeric carbon (C2), whereas its most closely related analog, alpha-D-sorbopyranose, has an alpha-configuration [1]. This stereochemical difference results in distinct spatial orientation of the anomeric hydroxyl group, which fundamentally alters the molecule's three-dimensional structure and its intermolecular interactions [1].

Stereochemistry Structural biology Carbohydrate chemistry

Solution-Phase Anomeric Equilibrium and Predominance of Alpha Form

In aqueous solution, the parent sorbose system exists as an equilibrium mixture of tautomers, with the alpha-pyranose form being overwhelmingly predominant. A study on a closely related aminosugar derivative (1-amino-1-deoxy-α-D-sorbopyranose) found that the equilibrium mixture contained 90.7% α-pyranose, 3.8% α-furanose, 1.0% β-pyranose, 0.5% β-furanose, and 4.0% acyclic keto form [1]. This indicates that the β-pyranose form is a minor component in solution, highlighting the importance of procuring the specific anomer for studies where a defined conformation is required.

Solution chemistry Tautomerism NMR spectroscopy

Physicochemical Property Differentiation: Density and Boiling Point

beta-D-sorbopyranose exhibits predicted physicochemical properties that differentiate it from its structural isomer, β-D-fructopyranose, as calculated by computational models . The predicted density of beta-D-sorbopyranose is 1.8 ± 0.1 g/cm³, and its predicted boiling point is 401.1 ± 45.0 °C at 760 mmHg . These values differ from those of β-D-fructopyranose, which has a predicted density of 1.69 g/cm³ and a boiling point of 551.7 °C at 760 mmHg .

Physicochemical properties Computational chemistry Formulation

Lipophilicity Differentiation: LogP and LogD Values

beta-D-sorbopyranose is significantly more hydrophilic than its close analog β-D-fructopyranose, as indicated by predicted partition coefficients . The ACD/LogP value for beta-D-sorbopyranose is -0.33, compared to -1.18 for β-D-fructopyranose . This difference in lipophilicity extends to pH-dependent distribution coefficients (LogD at pH 5.5 and 7.4), where beta-D-sorbopyranose shows a value of -2.37, while β-D-fructopyranose shows a value of -2.94 .

Lipophilicity ADME Drug discovery

Chiral Recognition and Separation Utility

L-sorbose, the enantiomer of D-sorbose, when complexed with boric acid, serves as an effective chiral selector in nonaqueous capillary electrophoresis (NACE) for the enantioseparation of basic analytes [1]. This application highlights the stereospecific interactions that sorbose anomers and enantiomers can exhibit in chiral environments. While the study used L-sorbose, the D-configuration of beta-D-sorbopyranose would similarly exhibit stereospecificity, making it a valuable compound for developing or validating chiral separation methods where the β-D-anomer is the specific analyte of interest [1].

Chiral separation Capillary electrophoresis Analytical chemistry

beta-D-sorbopyranose: Recommended Application Scenarios Based on Verified Differentiation


Defined Anomeric Standard for Carbohydrate Analytics

In analytical chemistry, particularly in HPLC and GC method development, the use of beta-D-sorbopyranose as a certified reference standard is essential for accurate quantification and identification of this specific anomer in complex mixtures. Given that sorbose exists as a multi-tautomer equilibrium in solution [1], a pure beta-D-sorbopyranose standard is required to establish retention times, calibrate detectors, and validate method selectivity for this minor component. This ensures that analytical results are not confounded by the predominance of other tautomers.

Stereospecific Substrate for Enzymology and Biocatalysis

The unique beta-anomeric configuration of beta-D-sorbopyranose [1] makes it a valuable substrate for investigating the stereospecificity of carbohydrate-active enzymes, such as epimerases, isomerases, and glycosidases. Researchers can use this compound to determine whether an enzyme's active site can accommodate or be inhibited by the β-D-pyranose form, providing critical insights into enzyme mechanism and substrate recognition. This is particularly relevant for enzymes involved in sorbose metabolism or those with broad substrate specificity where anomeric preference is a key determinant of activity.

Chiral Building Block in Asymmetric Synthesis

As a defined stereoisomer with four chiral centers, beta-D-sorbopyranose [1] can serve as a chiral pool starting material or intermediate in the synthesis of complex natural products, pharmaceuticals, or chiral ligands. Its specific three-dimensional structure allows for predictable stereochemical outcomes in subsequent transformations. The ability to procure a single, well-defined anomer avoids the complexities and lower yields associated with separating anomeric mixtures generated from generic sorbose starting materials.

Calibration Standard in Chiral Separation Method Development

Building on the demonstrated utility of sorbose derivatives in chiral separations [2], beta-D-sorbopyranose can be employed as a calibration standard or test analyte when developing and optimizing nonaqueous capillary electrophoresis (NACE) or HPLC methods for enantioseparation. Its defined stereochemistry provides a rigorous test for the chiral resolving power of new selector systems, ensuring that methods are capable of distinguishing between closely related stereoisomers.

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